molecular formula C8H8N2O B14897488 2-Ethyl-5-hydroxypyridine-4-carbonitrile

2-Ethyl-5-hydroxypyridine-4-carbonitrile

Cat. No.: B14897488
M. Wt: 148.16 g/mol
InChI Key: SJNRYGDBUCMEOA-UHFFFAOYSA-N
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Description

2-Ethyl-5-hydroxypyridine-4-carbonitrile is a heterocyclic organic compound with a pyridine ring substituted with an ethyl group, a hydroxyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-hydroxypyridine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethyl-5-hydroxy-4-pyridinecarboxaldehyde with a suitable nitrile source under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound. The choice of solvents and reagents is crucial to minimize environmental impact and ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-hydroxypyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 2-Ethyl-5-oxo-pyridine-4-carbonitrile.

    Reduction: 2-Ethyl-5-hydroxypyridine-4-amine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-5-hydroxypyridine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-hydroxypyridine-4-carbonitrile depends on its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors, leading to changes in cellular processes. The hydroxyl and nitrile groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-5-hydroxypyridine
  • 2-Ethyl-4-pyridinecarbonitrile
  • 5-Hydroxypyridine-4-carbonitrile

Uniqueness

2-Ethyl-5-hydroxypyridine-4-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile modifications and applications in various fields.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2-ethyl-5-hydroxypyridine-4-carbonitrile

InChI

InChI=1S/C8H8N2O/c1-2-7-3-6(4-9)8(11)5-10-7/h3,5,11H,2H2,1H3

InChI Key

SJNRYGDBUCMEOA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=N1)O)C#N

Origin of Product

United States

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